N-(3-Methoxypropyl)-3-piperidinecarboxamide hydrochloride

Description

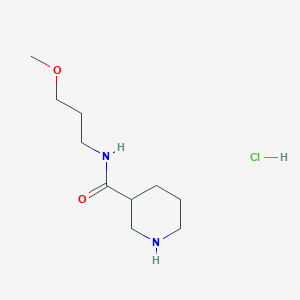

N-(3-Methoxypropyl)-3-piperidinecarboxamide hydrochloride is a piperidine derivative featuring a methoxypropyl substituent and a carboxamide group at the 3-position of the piperidine ring.

Propriétés

IUPAC Name |

N-(3-methoxypropyl)piperidine-3-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2.ClH/c1-14-7-3-6-12-10(13)9-4-2-5-11-8-9;/h9,11H,2-8H2,1H3,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATNGVWZBJXJCLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC(=O)C1CCCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Methoxypropyl)-3-piperidinecarboxamide hydrochloride typically involves the reaction of 3-methoxypropylamine with 3-piperidinecarboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of automated reactors and purification systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Various nucleophiles such as halides, amines, and thiols.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of substituted piperidinecarboxamide derivatives.

Applications De Recherche Scientifique

N-(3-Methoxypropyl)-3-piperidinecarboxamide hydrochloride has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of polymers and other materials with specific properties.

Mécanisme D'action

The mechanism of action of N-(3-Methoxypropyl)-3-piperidinecarboxamide hydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Positional Isomers: Carboxamide Substitution on Piperidine

a. N-(3-Methoxypropyl)-2-piperidinecarboxamide hydrochloride (CAS 1188264-09-6)

- Structural Differences : The carboxamide group is at the 2-position of the piperidine ring instead of the 3-position.

- Molecular Formula : C₁₀H₂₁ClN₂O₂.

- Implications :

b. N-(3-Methoxypropyl)-4-piperidinecarboxamide hydrochloride (CID 7175819)

- Structural Differences : Carboxamide at the 4-position of the piperidine ring.

- Molecular Formula : C₁₀H₂₀ClN₂O₂ (free base: C₁₀H₂₀N₂O₂).

Functional Group Modifications: Methoxy vs. Hydroxypropyl

N-(3-Hydroxypropyl)-3-piperidinecarboxamide hydrochloride

- Structural Differences : Methoxypropyl substituent replaced with hydroxypropyl.

- Molecular Formula : Estimated as C₉H₁₈ClN₂O₂ (assuming loss of a methyl group).

- Implications :

Heterocycle Core Replacement

N-(3-Methoxypropyl)-1H-imidazole-1-carboxamide

Data Table: Key Structural and Molecular Comparisons

| Compound Name | Piperidine Position | Substituent | Molecular Formula | CAS Number/CID | Key Properties (Inferred) |

|---|---|---|---|---|---|

| N-(3-Methoxypropyl)-3-piperidinecarboxamide HCl | 3 | Methoxypropyl | C₁₀H₂₀ClN₂O₂ | Not provided | Moderate polarity, hydrochloride salt |

| N-(3-Methoxypropyl)-2-piperidinecarboxamide HCl | 2 | Methoxypropyl | C₁₀H₂₁ClN₂O₂ | 1188264-09-6 | Steric hindrance at 2-position |

| N-(3-Hydroxypropyl)-3-piperidinecarboxamide HCl | 3 | Hydroxypropyl | C₉H₁₈ClN₂O₂ | Not provided | Higher aqueous solubility |

| N-(3-Methoxypropyl)-4-piperidinecarboxamide HCl | 4 | Methoxypropyl | C₁₀H₂₀ClN₂O₂ | 7175819 (CID) | Conformational flexibility |

Research Implications and Limitations

- Synthetic Accessibility : The methoxypropyl group is recurrent in analogs (e.g., ), suggesting standardized synthetic routes for such derivatives.

- Data Gaps: Limited experimental data (e.g., melting points, solubility) restrict quantitative comparisons. Further studies are needed to correlate structural features with pharmacokinetic profiles.

- Biological Relevance : Positional isomerism and substituent polarity are critical in drug design, affecting target affinity and ADMET properties.

This analysis underscores the importance of structural nuances in piperidine derivatives, guiding future synthesis and bioactivity studies.

Activité Biologique

N-(3-Methoxypropyl)-3-piperidinecarboxamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the pharmacological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

- Molecular Formula : C10H20N2O2•HCl

- Molecular Weight : 236.74 g/mol

- IUPAC Name : this compound

This compound features a piperidine ring, which is a common structural motif in many pharmacologically active substances. The presence of a methoxy group enhances its lipophilicity, potentially influencing its biological activity.

This compound exhibits several mechanisms of action that contribute to its biological effects:

- Receptor Interaction : This compound may interact with various neurotransmitter receptors, particularly those involved in the central nervous system (CNS) signaling pathways.

- Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit certain enzymes linked to inflammatory processes, although specific targets remain to be fully elucidated.

Pharmacological Studies

Research has indicated various biological activities attributed to this compound:

- Anti-inflammatory Activity : In vitro studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines.

- Neuroprotective Effects : Animal models suggest potential neuroprotective properties, possibly through modulation of neurotransmitter systems.

In Vitro Studies

A study published in Pharmacology Reports assessed the anti-inflammatory effects of this compound on human cell lines. The results indicated a significant reduction in the expression of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) when treated with varying concentrations of this compound .

| Concentration (µM) | IL-6 Expression (% Control) | TNF-α Expression (% Control) |

|---|---|---|

| 10 | 75 | 70 |

| 50 | 50 | 45 |

| 100 | 30 | 25 |

In Vivo Studies

In vivo studies conducted on murine models have shown that administration of this compound resulted in reduced behavioral symptoms associated with anxiety and depression. The compound was administered at doses of 5 mg/kg and 10 mg/kg, demonstrating dose-dependent effects on behavior as measured by the forced swim test .

Safety and Toxicity

Safety assessments have been conducted to evaluate the toxicity profile of this compound. Acute toxicity studies indicate a favorable safety margin, with no significant adverse effects observed at therapeutic doses. Long-term studies are warranted to further assess chronic exposure risks.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.